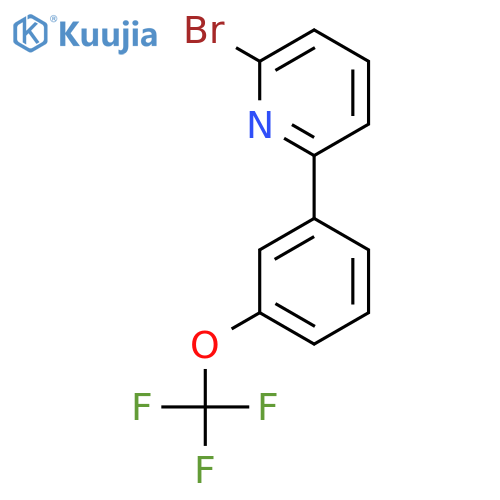Cas no 1482180-88-0 (2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine)

1482180-88-0 structure
商品名:2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine
CAS番号:1482180-88-0
MF:C12H7BrF3NO
メガワット:318.089292764664
CID:4701038
2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine
-
- インチ: 1S/C12H7BrF3NO/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)18-12(14,15)16/h1-7H
- InChIKey: DGPCESVBEFFNBG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(C2C=CC=C(C=2)OC(F)(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 275
- トポロジー分子極性表面積: 22.1
2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13021-5g |
2-bromo-6-(3-(trifluoromethoxy)phenyl)pyridine |
1482180-88-0 | 95% | 5g |
$1550 | 2023-09-07 |
2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
1482180-88-0 (2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine) 関連製品
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
